molecular formula C5H10N2 B14359506 4,5-Dimethyl-4,5-dihydro-1h-imidazole CAS No. 90304-14-6

4,5-Dimethyl-4,5-dihydro-1h-imidazole

Cat. No.: B14359506
CAS No.: 90304-14-6
M. Wt: 98.15 g/mol
InChI Key: YWKSINPSASCIMZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-4,5-dihydro-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-4,5-dihydro-1h-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of amidines and ketones, which can be performed under transition-metal-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-4,5-dihydro-1h-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the methyl groups, which can participate in different chemical processes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative rearrangement can yield spiro-fused imidazolones, while substitution reactions can introduce various functional groups at the nitrogen or carbon positions.

Scientific Research Applications

4,5-Dimethyl-4,5-dihydro-1h-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-4,5-dihydro-1h-imidazole involves its interaction with various molecular targets and pathways. The nitrogen atoms in the imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

4,5-Dimethyl-4,5-dihydro-1h-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a useful building block for various scientific and industrial purposes.

Properties

CAS No.

90304-14-6

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

4,5-dimethyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C5H10N2/c1-4-5(2)7-3-6-4/h3-5H,1-2H3,(H,6,7)

InChI Key

YWKSINPSASCIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=CN1)C

Origin of Product

United States

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